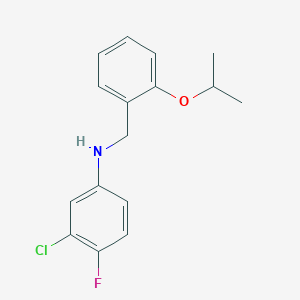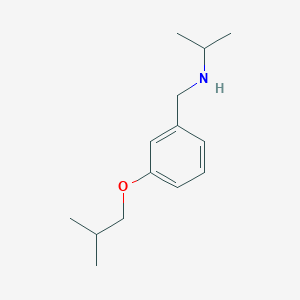![molecular formula C13H15NO3 B1451704 [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid CAS No. 1021141-86-5](/img/structure/B1451704.png)
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Descripción general
Descripción
“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a chemical compound with a unique structure that allows for diverse applications in scientific research. It has a molecular weight of 219.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and its derivatives are used as building blocks in the synthesis of novel compounds. For example, indole-benzimidazole derivatives were synthesized using 2-Methylindole-3-acetic acid and its derivatives. These compounds are of interest due to their potential applications in medicinal chemistry (Wang et al., 2016).
Antioxidant Properties
Research has been conducted on the antioxidant properties of indole-3-acetic acid derivatives. These compounds were shown to possess significant antioxidant activities, indicating potential therapeutic applications (Naik et al., 2011).
Development of Unique Derivatives
Indoloketopiperazine derivatives were obtained from a reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. These derivatives represent a novel class of compounds with potential applications in drug discovery (Ghandi et al., 2012).
Antibacterial and Enzyme Inhibitory Activities
Studies have shown that certain derivatives of 2-(1H-Indol-3-yl)acetic acid exhibit antibacterial activities and moderate to weak anti-enzymatic potential against specific enzymes, indicating their potential use in addressing bacterial infections and inflammatory ailments (Rubab et al., 2017).
Isolation from Natural Sources
This compound and related compounds have been isolated from natural sources such as fermentation broths of endophytic fungi. These compounds contribute to the understanding of natural product chemistry and their potential applications (Luo et al., 2013).
Application in Material Science
Indole-based derivatives, including those related to this compound, have been synthesized and characterized for their potential use in material science, especially due to their antimicrobial activities (Nagarapu & Pingili, 2014).
Photophysical Properties
Research has also focused on the photophysical properties of compounds derived from indole-3-acetic acid. These studies contribute to the understanding of the fluorescence properties of these compounds, which can be applied in various scientific fields, including analytical chemistry and materials science (Hirano et al., 2004).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad range of activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific pathways involved.
Result of Action
Given the variety of biological activities associated with indole derivatives, it is likely that this compound has a wide range of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as NADPH oxidase 4 (NOX4) and sirtuin 3 (SIRT3), which are involved in oxidative stress responses and mitochondrial function . These interactions suggest that this compound may modulate oxidative stress and mitochondrial activity, potentially influencing cellular metabolism and signaling pathways.
Cellular Effects
The effects of This compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase reactive oxygen species (ROS) levels, induce apoptosis, and arrest the cell cycle in the G0/G1 phase in hepatocellular carcinoma cells . These effects suggest that this compound may have potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of This compound involves its interactions with various biomolecules and its ability to modulate enzyme activity and gene expression. This compound has been shown to activate NOX4 and SIRT3, leading to increased ROS production and modulation of mitochondrial function . Additionally, this compound may act as a DNA intercalator, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. This compound is relatively stable under normal storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, this compound has been shown to maintain its efficacy in modulating cellular processes, although its stability and degradation may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects on tumor growth in mice, with higher doses leading to more significant inhibition of tumor growth . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes such as NOX4 and SIRT3 . These interactions suggest that this compound may influence metabolic flux and metabolite levels, potentially affecting cellular energy production and oxidative stress responses.
Transport and Distribution
The transport and distribution of This compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound may be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJPEBHDWADFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

-methanamine](/img/structure/B1451625.png)




![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)




![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)
